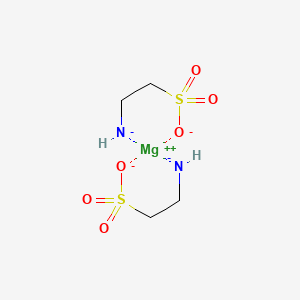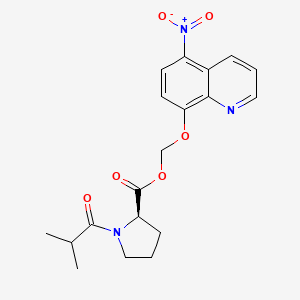
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate is a complex organic compound that belongs to the class of quinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-nitroquinoline with a suitable alkylating agent to introduce the oxy-methyl group. This is followed by the esterification of the resulting intermediate with isobutyryl-D-proline under appropriate conditions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the scalability and reduce the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The oxy-methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitro group and the quinoline ring are key structural features that contribute to its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to ((5-Nitroquinolin-8-yl)oxy)methyl isobutyryl-D-prolinate include:
5-Nitroquinoline: A precursor in the synthesis of various quinoline derivatives.
8-Hydroxyquinoline: Known for its chelating properties and used in various applications.
Nitroxoline: An antibacterial agent with a similar quinoline structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C19H21N3O6 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
(5-nitroquinolin-8-yl)oxymethyl (2R)-1-(2-methylpropanoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C19H21N3O6/c1-12(2)18(23)21-10-4-6-15(21)19(24)28-11-27-16-8-7-14(22(25)26)13-5-3-9-20-17(13)16/h3,5,7-9,12,15H,4,6,10-11H2,1-2H3/t15-/m1/s1 |
Clé InChI |
LXUFPWWSKBIHJH-OAHLLOKOSA-N |
SMILES isomérique |
CC(C)C(=O)N1CCC[C@@H]1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
SMILES canonique |
CC(C)C(=O)N1CCCC1C(=O)OCOC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


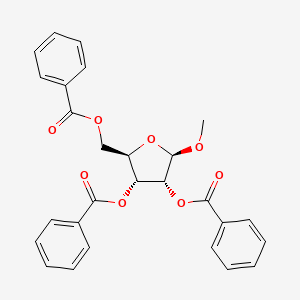
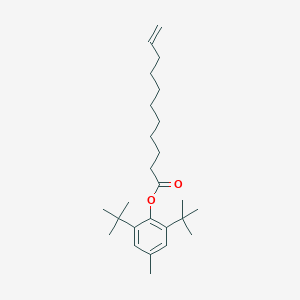
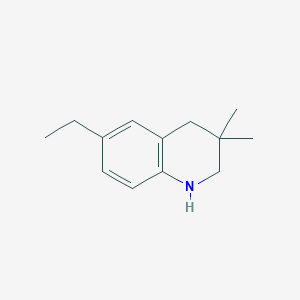

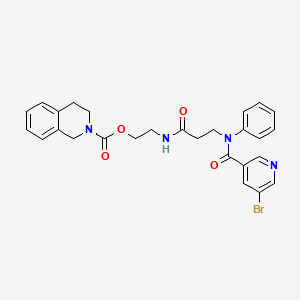

![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)


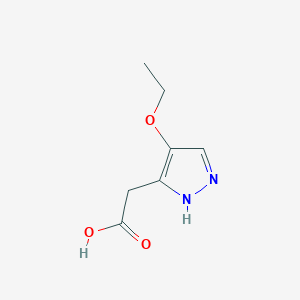
![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
![3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid](/img/structure/B12949732.png)
